5-(3-Cyanophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . Another method involves the reaction of a bromo-hydroxymethylbenzoic acid compound with manganese dioxide and cyanophenylboronic acid in the presence of a palladium complex .Wirkmechanismus
Target of Action
Compounds with similar structures, such as berotralstat, are known to inhibit plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator .
Mode of Action
Based on the similarity to berotralstat, it can be hypothesized that this compound may also act as an inhibitor of plasma kallikrein . Inhibition of kallikrein would decrease the production of bradykinin, thereby preventing localized tissue edema that occurs during attacks of hereditary angioedema .
Biochemical Pathways
By inhibiting kallikrein, the compound could potentially disrupt these processes .
Pharmacokinetics
Similar compounds like berotralstat are orally administered, suggesting good bioavailability . The recommended dosage of Berotralstat is one 150 mg capsule once daily with food . More research is needed to determine the specific ADME properties of 5-(3-Cyanophenyl)-2-formylphenol.
Result of Action
If it acts similarly to berotralstat, it could prevent localized tissue edema that occurs during attacks of hereditary angioedema by decreasing the production of bradykinin .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its stability in a wide range of solvents, and its ease of synthesis. The main limitation of 5-(3-Cyanophenyl)-2-formylphenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-Cyanophenyl)-2-formylphenol, 95%. These include its use in the synthesis of new compounds, its use in the study of enzyme-catalyzed reactions, and its use in the study of the structure and function of biological macromolecules. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3-Cyanophenyl)-2-formylphenol, 95%.
Synthesemethoden
5-(3-Cyanophenyl)-2-formylphenol, 95% can be synthesized from 3-cyanophenol and formic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as iron oxide. The reaction is typically carried out at temperatures of 40-70°C. The reaction is complete when the 3-cyanophenol has been completely converted to 5-(3-Cyanophenyl)-2-formylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyanophenyl)-2-formylphenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including dyes, drugs, and other organic compounds. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of biological macromolecules.
Eigenschaften
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSQIGHPZPYGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685042 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-09-3 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.